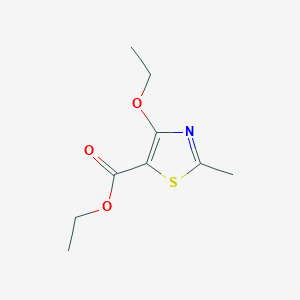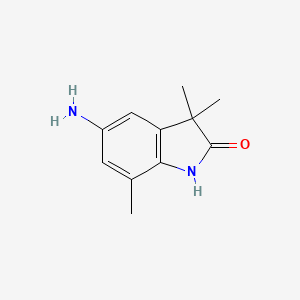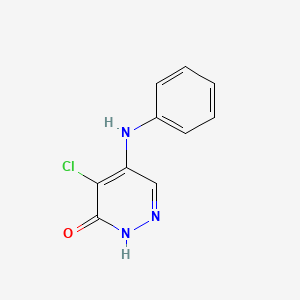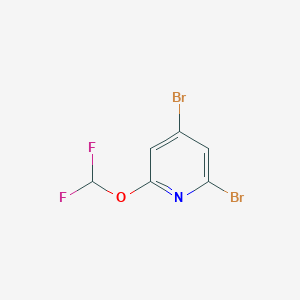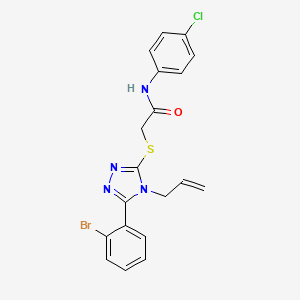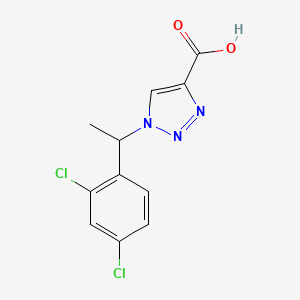
1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a carboxylic acid group, and a dichlorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the following steps:
Formation of the Dichlorophenyl Ethyl Intermediate: The starting material, 2,4-dichlorophenyl ethyl ketone, is subjected to a reaction with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Form the Triazole Ring: The hydrazone intermediate undergoes cyclization with an appropriate azide source, such as sodium azide, under acidic conditions to form the triazole ring.
Carboxylation: The triazole intermediate is then carboxylated using carbon dioxide in the presence of a base, such as potassium carbonate, to yield the final product, 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazole ring and the dichlorophenyl moiety can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
科学研究应用
1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl moiety enhances the compound’s binding affinity and specificity. The carboxylic acid group may facilitate interactions with biological macromolecules, leading to various biological effects.
相似化合物的比较
1-(2,4-Dichlorophenyl)ethanone: A precursor in the synthesis of the target compound.
2,4-Dichlorophenylhydrazine: An intermediate in the synthetic route.
1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole: A structurally similar compound with different functional groups.
Uniqueness: 1-(1-(2,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical and biological properties
属性
分子式 |
C11H9Cl2N3O2 |
|---|---|
分子量 |
286.11 g/mol |
IUPAC 名称 |
1-[1-(2,4-dichlorophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6(8-3-2-7(12)4-9(8)13)16-5-10(11(17)18)14-15-16/h2-6H,1H3,(H,17,18) |
InChI 键 |
NCFXSWGIPGFJFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N2C=C(N=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




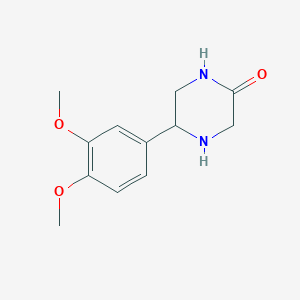
![3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)
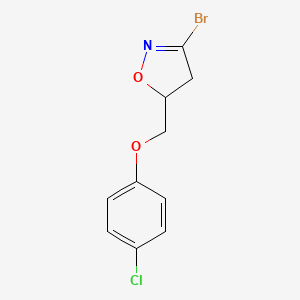

![2-(3-Methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11783082.png)
